molecular formula C8H17N3O B1476919 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide CAS No. 2097978-65-7

2-(Ethoxymethyl)pyrrolidine-1-carboximidamide

Cat. No.: B1476919
CAS No.: 2097978-65-7
M. Wt: 171.24 g/mol
InChI Key: KFGUJBIAPCVLPE-UHFFFAOYSA-N
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Description

“2-(Ethoxymethyl)pyrrolidine-1-carboximidamide” is a chemical compound with the CAS number 2097978-65-7 . It’s used for pharmaceutical testing .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . Its saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” aren’t available, pyrrolidine derivatives are often involved in various chemical reactions . The pyrrolidine ring can be functionalized, leading to a variety of derivatives .

Scientific Research Applications

Microwave-Mediated Synthesis

Researchers have explored microwave-mediated synthesis methods for creating novel compounds. For example, the regioselective synthesis of novel pyrimido[1,2-a]pyrimidines was achieved under solvent-free conditions using ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates and diethyl (ethoxymethylene)malonate, demonstrating the utility of microwave irradiation in facilitating efficient chemical reactions (Eynde et al., 2001).

Crystal Structure Analysis

The structural elucidation of molecules is crucial for understanding their potential applications. Research on the crystal structures of N′-aminopyridine-2-carboximidamide derivatives has shown how intermolecular hydrogen-bonding interactions can form two-dimensional networks or chains, which could have implications for designing materials with specific properties (Eya’ane Meva et al., 2017).

Antibacterial Activity

The synthesis and evaluation of 1β-methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives for antibacterial activity reveal the potential of pyrrolidine derivatives in medicinal chemistry. Compounds with specific substituents on the pyrrolidine ring exhibited potent antibacterial activity, highlighting the role of these derivatives in developing new antibiotics (Kim et al., 2006).

Corrosion Inhibition

Pyrrolidine derivatives have been synthesized and tested as corrosion inhibitors for steel in sulfuric acid. These studies demonstrate the potential of these compounds in protecting metals from corrosion, which is crucial for industrial applications. The efficiency of these inhibitors was explained through theoretical studies, indicating their mechanism of action at the molecular level (Bouklah et al., 2006).

Asymmetric Synthesis

The use of pyrrolidine derivatives in asymmetric synthesis has been explored, with certain derivatives serving as chiral auxiliaries for asymmetric alkylation reactions. These applications underscore the importance of pyrrolidine derivatives in synthesizing enantiomerically pure compounds, a key aspect of pharmaceutical synthesis (Kawanami et al., 1984).

Material Science and Photopolymerization

Research into the photopolymerization kinetics of 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate has provided insights into the curing processes of certain polymers, important for developing new materials with tailored properties (Nie Jun, 2008).

Safety and Hazards

The safety data sheet for a related compound, Pyrrolidine-1-carboximidamide hydroiodide, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival.

Mode of Action

this compound interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by this compound affects multiple biochemical pathways. These pathways are primarily involved in cell growth and proliferation. By inhibiting these targets, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .

Result of Action

The result of the action of this compound is a decrease in cancer cell proliferation. It has been shown to have potent antiproliferative activity against four cancer cell lines . The most effective derivative of the compound demonstrated potent anti-CDK2 action with an IC50 value of 12nM, which is 1.5-fold more potent than the reference dinaciclib .

Properties

IUPAC Name

2-(ethoxymethyl)pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-12-6-7-4-3-5-11(7)8(9)10/h7H,2-6H2,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGUJBIAPCVLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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